molecular formula C12H17NO2 B051091 Ethyl N-(3-phenylpropyl)carbamate CAS No. 185910-72-9

Ethyl N-(3-phenylpropyl)carbamate

Cat. No.: B051091
CAS No.: 185910-72-9
M. Wt: 207.27 g/mol
InChI Key: BCKQSWQBXQAIBF-UHFFFAOYSA-N
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Description

Ethyl N-(3-phenylpropyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(3-phenylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-phenylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.

Mechanism of Action

The mechanism of action of ethyl N-(3-phenylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Ethyl N-(3-phenylpropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including the reaction of 3-phenylpropylamine with ethyl chloroformate. The synthesis typically occurs under mild conditions, yielding high purity products suitable for biological testing.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by inhibiting enzymes or interfering with cellular processes. The precise pathways and targets are still under investigation, but preliminary studies suggest that it may have antifungal and antibacterial properties.

Antifungal and Antibacterial Properties

Recent studies have highlighted the compound's potential as an antifungal and antibacterial agent. For example, it has shown activity against various bacterial strains, suggesting a broad-spectrum efficacy. The minimum inhibitory concentration (MIC) values indicate that it may outperform some conventional antibiotics .

Case Studies

  • Anticonvulsant Activity : In comparative studies involving derivatives of carbamate compounds, this compound was evaluated alongside other carbamates for anticonvulsant properties. Although specific data on this compound were limited, related compounds exhibited significant anticonvulsant activity in rodent models, indicating a potential for similar effects in this compound .
  • Cellular Studies : In vitro experiments using HepG2 liver cancer cells demonstrated that carbamate derivatives can induce apoptosis through the mitochondrial pathway. While direct studies on this compound are sparse, the structural similarities suggest it may have comparable effects on cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other carbamate compounds:

Compound NameBiological ActivityMIC (µg/mL)
This compoundAntifungal, AntibacterialPending
2-Ethyl-3-methylbutyl-carbamateAnticonvulsant50 (ED50 in rats)
2-Isopropylpentyl-carbamateAnticonvulsant107 (ED50 in rats)

Research Findings

  • Antimicrobial Efficacy : this compound has been noted for its antimicrobial activity against Gram-positive and Gram-negative bacteria, with ongoing research aimed at elucidating its mechanism of action at the molecular level .
  • Potential Therapeutic Applications : The compound's ability to modulate cellular processes suggests potential applications in treating infections or as a supportive agent in cancer therapy. Further research is needed to validate these applications through clinical trials.

Properties

IUPAC Name

ethyl N-(3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)13-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKQSWQBXQAIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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